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Compound of Interest

Compound Name:
2-Oxa-spiro[4.5]dec-8-ylamine

hydrochloride

Cat. No.: B8187092

Get Quote

Compound: 2-Oxa-spiro[4.5]dec-8-ylamine Hydrochloride Formula: C₉H₁₇NO[1][2][3][4] ·

HCl Exact Mass (Free Base): 155.1310 Da Role: Spirocyclic building block for medicinal

chemistry (GPCR/Kinase ligand design).

Structural Analysis & Stereochemical Context
Before interpreting spectra, one must understand the topology of the molecule. The

spiro[4.5]decane system consists of a saturated 5-membered ring (containing one oxygen at

position 2) fused to a saturated 6-membered ring (containing an amine at position 8).

Stereoisomerism Alert
The presence of the oxygen atom in the 5-membered ring breaks the symmetry of the spiro

scaffold. Consequently, the amine group at position 8 (on the 6-membered ring) can exist in

two diastereomeric forms relative to the oxygen atom:

Syn-isomer: Amine and Oxygen on the same "face" of the spiro-orthogonal planes.

Anti-isomer: Amine and Oxygen on opposite faces.
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Note: Commercial supplies are often supplied as diastereomeric mixtures (typically 1:1 or

2:1). Researchers should expect signal doubling or complex multiplets in the NMR spectrum

unless a stereopure sample is obtained.

Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight and connectivity.

Experimental Protocol (LC-MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Mobile Phase: H₂O / Acetonitrile (0.1% Formic Acid).

Concentration: 10 µM in MeOH.

Predicted Fragmentation Data
The spiro-ether linkage is robust, but the amine is labile.

Ion Type m/z (Observed) Identity Mechanism

[M+H]⁺ 156.14 Parent Ion
Protonation of primary

amine.

[M+H - NH₃]⁺ 139.11 Deamination

Loss of ammonia

(characteristic of

aliphatic amines).

[M+Na]⁺ 178.12 Sodium Adduct
Common in non-

desalted samples.

[2M+H]⁺ 311.27 Dimer
Concentration

dependent cluster.

Infrared Spectroscopy (IR)
IR is critical for confirming the salt form (HCl) and the integrity of the ether ring.
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Key Diagnostic Bands (KBr Pellet / ATR)
Functional Group

Wavenumber
(cm⁻¹)

Intensity Description

Amine Salt (R-NH₃⁺) 2800 – 3200 Broad, Strong

Multiple overlapping

bands; "N-H

stretching" obscured

by H-bonding network

of HCl salt.

C-H Stretch (sp³) 2850 – 2950 Medium
Cyclic alkane C-H

vibrations.

Amine Bending ~1600 & ~1500 Medium
N-H deformation

("Scissoring").

Ether (C-O-C) 1060 – 1150 Strong

Asymmetric stretch of

the THF ring oxygen.

Crucial for

distinguishing from

carbocyclic analogs.

Nuclear Magnetic Resonance (NMR)[5][6]
NMR is the definitive tool for structural validation. The following data describes the expected

shifts for the HCl salt in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are estimates based on ChemDraw Professional 2024 algorithms and

empirical data from "1-oxaspiro" analogs.
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Position δ (ppm) Multiplicity Integral Assignment

NH₃⁺ 8.15 Broad Singlet 3H

Ammonium

protons

(exchangeable

with D₂O).

H-2 (Ether) 3.65 – 3.80 Multiplet 2H

Protons adjacent

to Oxygen in the

5-ring.

H-8 (Methine) 3.05 – 3.15 Broad Multiplet 1H

Alpha-proton to

the amine.

Deshielded by

N+.

H-1 1.85 – 2.00 Multiplet 2H

Protons in 5-ring,

adjacent to spiro

center.

H-6, H-10 1.60 – 1.80 Multiplet 4H

Cyclohexane ring

protons (beta to

amine).

H-7, H-9 1.40 – 1.60 Multiplet 4H

Cyclohexane ring

protons (gamma

to amine).

Interpretation Guide:

Look for the disappearance of the 8.15 ppm peak upon D₂O shake to confirm the primary

amine salt.

The 3.65-3.80 ppm region confirms the presence of the ether. If this is missing, you may

have the carbocyclic analog (spiro[4.5]decane-8-amine).

¹³C NMR (100 MHz, DMSO-d₆)
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Position δ (ppm) Carbon Type Notes

C-2 (Ether) 66.5 CH₂

Most deshielded

carbon (next to

Oxygen).

C-8 (Amine) 49.2 CH Alpha to Nitrogen.

C-5 (Spiro) 38.4 Quaternary (Cq)

Diagnostic: Will

appear as a small

peak; does not show

up in DEPT-135.

C-1 32.1 CH₂ In 5-ring.

C-6, C-10 28.5 CH₂ In 6-ring.

C-7, C-9 22.8 CH₂ In 6-ring.

Experimental Workflow: Structure Validation
The following Graphviz diagram outlines the logical decision tree for validating this compound

in a research setting.
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Sample: White Solid
(2-Oxa-spiro[4.5]dec-8-ylamine HCl)

Step 1: LC-MS (ESI+)

Mass = 156.1 (M+H)?

Step 2: 1H NMR (DMSO-d6)

Yes

REJECT / RE-PURIFY

No (Check Adducts)

Ether Peak @ 3.7 ppm?

NH3+ Peak @ 8.1 ppm?

Yes

No (Wrong Scaffold)Step 3: 13C NMR / DEPT

Yes

No (Free Base?)

Quaternary C @ ~38 ppm?

VALIDATED STRUCTURE

Yes No (Linear Isomer)

Click to download full resolution via product page
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Caption: Logical decision tree for the stepwise spectroscopic validation of the 2-oxa-

spiro[4.5]decane scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8187092/docs#comprehensive-spectroscopic-
characterization-guide-2-oxa-spiro-4-5-dec-8-ylamine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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